molecular formula C19H16FN3O2 B2360819 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941891-68-5

1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2360819
CAS No.: 941891-68-5
M. Wt: 337.354
InChI Key: AOIRNNJRTVAAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one ( 941891-68-5) is a synthetic small molecule research compound with a molecular weight of 337.35 g/mol and a molecular formula of C19H16FN3O2 . This chemical features a pyrrolidin-2-one scaffold substituted with both a 4-fluorophenyl group and a 3-(2-methylphenyl)-1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its bioisosteric properties and metabolic stability, often serving as a replacement for ester and amide functionalities . Compounds containing the 1,2,4-oxadiazole heterocycle are of significant interest in pharmaceutical research and drug discovery, demonstrating a wide spectrum of potential biological activities . The specific structural motifs present in this molecule make it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in the development of receptor ligands and enzyme inhibitors. Research into analogous 1,2,4-oxadiazole-pyrrolidinone compounds has identified promising scaffolds for targeting central nervous system (CNS) receptors, with some derivatives serving as first-in-class small molecule antagonists for neurologically significant GPCR targets . Furthermore, similar structures have been identified as potential therapeutic agents for infectious diseases through in silico screening . This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for detailed hazard information.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-12-4-2-3-5-16(12)18-21-19(25-22-18)13-10-17(24)23(11-13)15-8-6-14(20)7-9-15/h2-9,13H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIRNNJRTVAAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime-Acyl Chloride Cyclization

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. For the target compound:

Procedure :

  • Amidoxime formation : 2-Methylbenzonitrile reacts with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6 h, yielding 2-methylbenzamidoxime.
  • Acyl chloride activation : 4-Chlorocarbonyl-1-(4-fluorophenyl)pyrrolidin-2-one synthesized via oxalyl chloride treatment of the carboxylic acid precursor under anhydrous conditions.
  • Cyclization : Amidoxime and acyl chloride react in pyridine at 0°C→RT for 12 h, achieving 68–72% yield.

Optimization Data :

Parameter Value Impact on Yield
Solvent (Pyridine) 5 eq. Maximizes base-mediated deprotonation
Temperature 0°C → RT Prevents exothermic decomposition
Reaction Time 12 h Completes ring-closure

Limitations :

  • Requires stoichiometric pyridine (toxic, volatile).
  • Acyl chloride sensitivity to moisture complicates handling.

Carbodiimide-Mediated Coupling

Activation with EDC/HOBt enables direct amidoxime-carboxylic acid coupling:

Protocol :

  • Activation : 4-Carboxy-1-(4-fluorophenyl)pyrrolidin-2-one (1 eq.), EDC (1.2 eq.), HOBt (1 eq.) in DMF, 0°C, 1 h.
  • Cyclization : Add 2-methylbenzamidoxime (1.1 eq.), stir at RT for 24 h.
  • Isolation : Aqueous workup followed by silica chromatography (Hex:EtOAc 3:1) gives 65% yield.

Advantages :

  • Avoids acyl chloride generation.
  • Compatible with acid-sensitive groups.

Challenges :

  • Extended reaction times (24–48 h).
  • Moderate yields due to competitive hydrolysis.

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (MWI) drastically reduces reaction times from hours to minutes:

Optimized Conditions :

  • Substrates : 2-Methylbenzamidoxime (1 eq.), 4-carboxy-1-(4-fluorophenyl)pyrrolidin-2-one (1 eq.)
  • Catalyst : NH$$4$$F/Al$$2$$O$$_3$$ (20 mol%)
  • Solvent : Solvent-free
  • MWI : 300 W, 120°C, 10 min
  • Yield : 89%

Mechanistic Insights :

  • Dielectric heating accelerates nucleophilic attack at the carbonyl carbon.
  • Solid-supported catalyst minimizes side reactions.

Superbase-Mediated One-Pot Synthesis

NaOH/DMSO system enables direct coupling without pre-activation:

Procedure :

  • Charge NaOH (3 eq.), DMSO (3 mL/mmol), 2-methylbenzamidoxime (1 eq.), 4-carboxy-1-(4-fluorophenyl)pyrrolidin-2-one (1 eq.).
  • Stir at RT for 8 h.
  • Quench with iced HCl, extract with EtOAc.
  • Isolate product in 82% yield.

Key Advantages :

  • Avoids coupling reagents (EDC, T3P).
  • Ambient temperature prevents thermal decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Green Metrics (E-factor) Scalability
Acyl Chloride 72 12 h 18.7 Moderate
EDC/HOBt 65 24 h 23.4 Low
Microwave 89 10 min 5.2 High
Superbase (NaOH/DMSO) 82 8 h 7.8 High

E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes

Structural Characterization and Purity Control

Spectroscopic Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J=8.4 Hz, 2H, Ar-F), 7.89 (dd, J=7.6, 1.6 Hz, 1H, Ar-CH$$3$$), 7.55–7.43 (m, 3H, Ar-H), 4.62 (t, J=8.8 Hz, 1H, pyrrolidone), 3.91 (dd, J=9.2, 6.8 Hz, 1H), 3.12 (dt, J=16.4, 8.4 Hz, 1H), 2.85 (s, 3H, CH$$_3$$), 2.64–2.51 (m, 2H).
  • HRMS : m/z calcd for C$${19}$$H$${15}$$FN$$3$$O$$2$$ [M+H]$$^+$$: 352.1196; found: 352.1193.

HPLC Purity :

  • Method: C18 column, 70:30 MeOH/H$$_2$$O, 1 mL/min, λ=254 nm
  • Retention time: 6.72 min
  • Purity: 99.3%

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

  • Structural Differences : Replaces the pyrrolidin-2-one core with a piperidine ring and introduces a carboxamide group.
  • Pharmacological Profile : Exhibits strong anti-tuberculosis (TB) activity with a binding affinity of −10.9 kcal/mol to the InhA enzyme, superior to the control drug isoniazid (−7.2 kcal/mol) .
  • ADMET Properties : Lower hepatotoxicity risk compared to other analogues (e.g., C21 and C38) but retains moderate blood-brain barrier permeability .

1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

  • Structural Differences : Substitutes the 2-methylphenyl group on the oxadiazole with a pyridin-3-yl group.
  • No direct pharmacological data are available, though similar compounds show CNS activity due to fluorophenyl-oxadiazole motifs .

Analogues with Alternative Substituents

4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a)

  • Structural Differences : Replaces the oxadiazole with a thioxo-triazole ring.
  • Reported as a synthetic intermediate without explicit biological data .

1-(3-Chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

  • Structural Differences : Incorporates a triazol-5-amine group and a chloro-methylphenyl substituent.

Key Structural and Functional Insights

  • Oxadiazole vs. Triazole : Oxadiazole-containing compounds (e.g., target compound, C22) generally exhibit higher metabolic stability than triazole derivatives (e.g., 4a) due to reduced susceptibility to enzymatic degradation .
  • Fluorophenyl Role : The 4-fluorophenyl group enhances π-π stacking with aromatic residues in target proteins, a feature conserved across active analogues .
  • Methylphenyl vs. Pyridinyl : The 2-methylphenyl group on the oxadiazole (target compound) provides steric bulk and lipophilicity, favoring hydrophobic binding pockets, while pyridinyl groups () introduce polarity for solubility .

Biological Activity

The compound 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyrrolidinone derivatives with oxadiazole precursors. The molecular structure features a pyrrolidine core substituted with a fluorophenyl group and an oxadiazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that derivatives similar to our compound exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase-3 cleavage in cancer cells . This suggests that it may function similarly to established anticancer agents like Tamoxifen.

Mechanistic Insights

Molecular docking studies indicate that the compound interacts favorably with estrogen receptors (ERs), facilitating strong hydrophobic interactions due to its aromatic rings . This interaction is crucial for its anticancer activity as it may modulate estrogen signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl rings can significantly influence biological activity. For example:

  • Substituents on the phenyl ring : Electron-donating groups (EDGs) enhance activity, while electron-withdrawing groups (EWGs) tend to decrease it.
  • Oxadiazole positioning : The position of the oxadiazole moiety relative to other substituents also plays a critical role in determining potency and selectivity against cancer cell lines .

Case Studies

  • MCF-7 Cell Line Study : A derivative of this compound demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM). Western blot analysis confirmed increased p53 expression levels associated with apoptotic induction .
  • In Vivo Studies : Further evaluation in animal models is necessary to assess pharmacokinetics and therapeutic efficacy. Preliminary data suggest promising results in enhancing immune responses against tumors when tested alongside immune checkpoint inhibitors .

Q & A

What synthetic strategies are recommended to optimize the yield of 1-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?

Methodological Answer:
The synthesis involves multi-step routes, including cyclization and coupling reactions. Key factors for optimization include:

  • Catalysts : Nickel perchlorate enhances cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF improve intermediate solubility, while toluene may reduce side reactions .
  • Temperature Control : Elevated temperatures (80–120°C) accelerate oxadiazole ring formation but require careful monitoring to avoid decomposition .
  • Reagent Purity : High-purity precursors (e.g., substituted phenylboronic acids) minimize competing pathways .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and pyrrolidinone/oxadiazole connectivity .
  • HPLC : Purity assessment (>95%) ensures reliability in biological assays .
  • Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidinone ring (e.g., analogous structures in ).

How should researchers design assays to evaluate its anticancer potential?

Methodological Answer:

  • Cell Proliferation Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations .
  • Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays validate mechanism .
  • Selectivity Screening : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

What advanced approaches resolve contradictions in proposed mechanisms of action?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets like tubulin or kinases using software (AutoDock Vina) .
  • RNA Interference : Knock down suspected targets (e.g., Bcl-2) to observe rescue effects in apoptosis assays .
  • Kinetic Studies : Monitor time-dependent inhibition of enzymatic targets (e.g., topoisomerase II) .

How can structure-activity relationship (SAR) studies be structured for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified fluorophenyl or oxadiazole groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) via comparative IC50_{50} data .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on reactivity .

What experimental variables explain discrepancies in reported biological activities?

Methodological Answer:

  • Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression) alter compound uptake .
  • Assay Conditions : Serum-free vs. serum-containing media affect solubility and protein binding .
  • Batch Purity : Impurities >5% (e.g., unreacted precursors) can skew dose-response curves .

How can computational methods enhance the design of derivatives with improved properties?

Methodological Answer:

  • QSAR Models : Corrogate substituent lipophilicity with cellular uptake using logP calculations .
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks .
  • Dynamics Simulations : MD simulations assess target binding stability over time .

What strategies ensure high compound purity for pharmacological studies?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove polar byproducts .
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) isolates the target .
  • HPLC Prep-Scale : Reverse-phase C18 columns achieve >99% purity for in vivo testing .

Which real-time monitoring techniques are optimal for key synthetic steps?

Methodological Answer:

  • TLC Tracking : Monitor cyclization progress using UV-active intermediates .
  • In-situ IR Spectroscopy : Detect carbonyl formation (1700–1750 cm1^{-1}) during pyrrolidinone ring closure .
  • Reaction Calorimetry : Optimize exothermic steps (e.g., oxadiazole formation) to prevent thermal runaway .

What considerations are critical when transitioning from in vitro to in vivo studies?

Methodological Answer:

  • Pharmacokinetics : Assess plasma stability (e.g., mouse models) and metabolite profiling via LC-MS .
  • Toxicity Screening : Acute toxicity in rodents (LD50_{50}) and histopathology .
  • Formulation : Solubilize in PEG-400 or cyclodextrin for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.